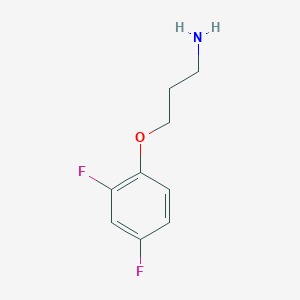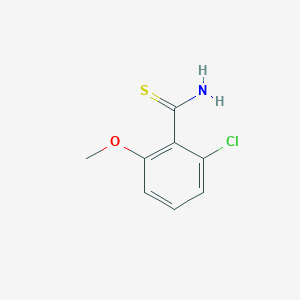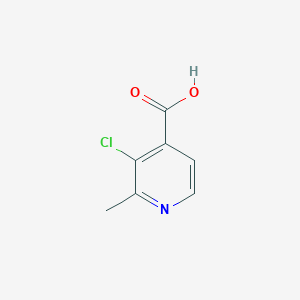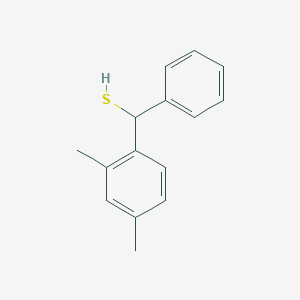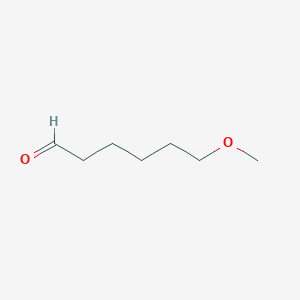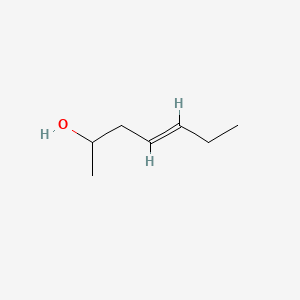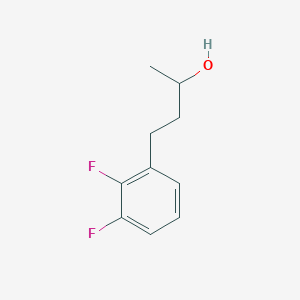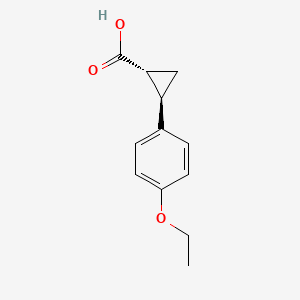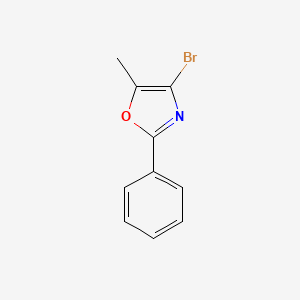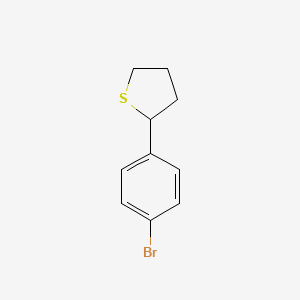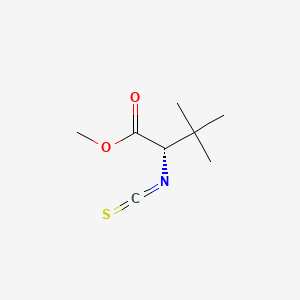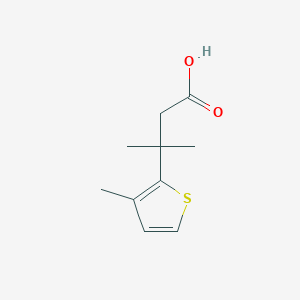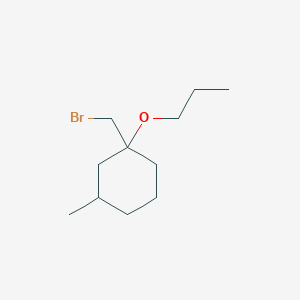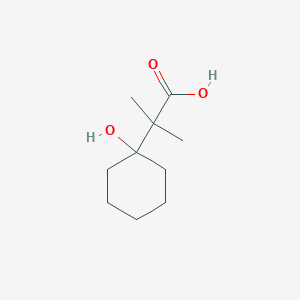
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid typically involves the reaction of cyclohexanone with a suitable reagent to introduce the hydroxy group, followed by the addition of a methylpropanoic acid moiety. One common method involves the use of a Grignard reagent to form the hydroxycyclohexyl intermediate, which is then reacted with methylpropanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives or hydrocarbons.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methylpropanoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(1-Hydroxycyclohexyl)acetic acid
- 2-(1-Hydroxycyclohexyl)propanoic acid
- 2-(1-Hydroxycyclohexyl)butanoic acid
Uniqueness
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-(1-hydroxycyclohexyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2,8(11)12)10(13)6-4-3-5-7-10/h13H,3-7H2,1-2H3,(H,11,12) |
InChIキー |
YSQRWNOJOWALRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)C1(CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


